

In Vitro Characterization of Vonoprazan: A Technical Guide

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Compound of Interest

Compound Name: *P-CAB agent 2*

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Abstract

This technical guide provides an in-depth overview of the in vitro characterization of vonoprazan, a potassium-competitive acid blocker (P-CAB). As a representative of the P-CAB class, vonoprazan offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs) for the management of acid-related disorders. This document details the key in vitro assays used to define its pharmacological profile, including its potent and selective inhibition of the gastric H⁺,K⁺-ATPase, its metabolic properties, and its broader selectivity profile. Experimental methodologies are described to enable replication and further investigation. All quantitative data are presented in structured tables for clarity and comparative analysis. Visual diagrams generated using the DOT language are included to illustrate key pathways and experimental workflows.

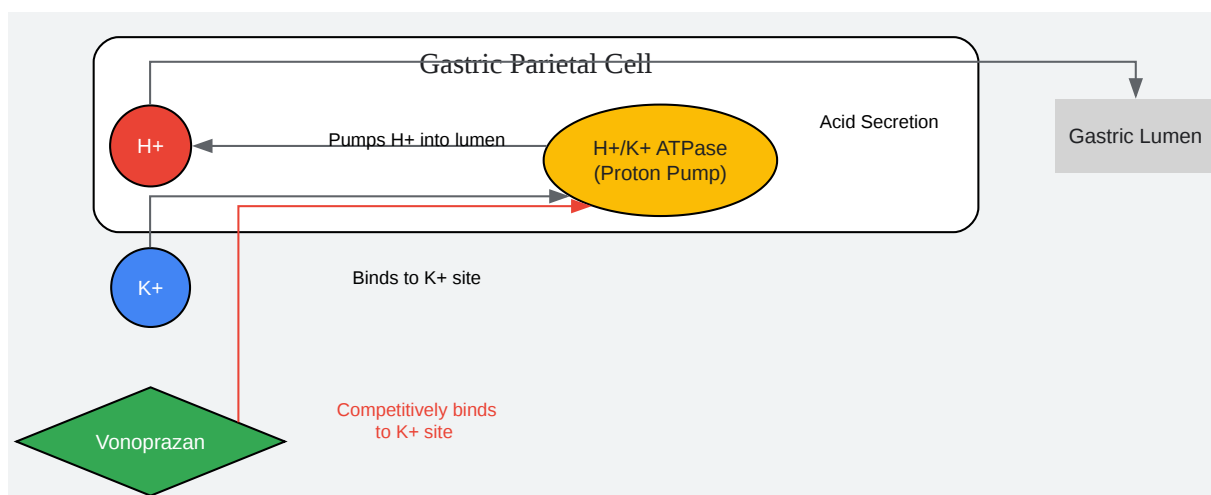
Introduction

Vonoprazan is a first-in-class potassium-competitive acid blocker (P-CAB) that potently suppresses gastric acid secretion by reversibly inhibiting the H⁺,K⁺-ATPase (proton pump) in gastric parietal cells.[1][2][3] Unlike proton pump inhibitors (PPIs), vonoprazan does not require acid activation and can inhibit both active and inactive proton pumps, leading to a rapid, potent, and sustained acid suppression.[1][2][4] This guide focuses on the comprehensive in vitro characterization of vonoprazan, providing a technical resource for researchers in pharmacology and drug development.

Mechanism of Action: Inhibition of Gastric H⁺,K⁺-ATPase

Vonoprazan's primary mechanism of action is the potassium-competitive inhibition of the gastric H⁺,K⁺-ATPase.^{[1][2]} It binds ionically and reversibly to the K⁺ binding site of the proton pump, preventing the exchange of H⁺ and K⁺ ions and thereby blocking the final step of gastric acid secretion.^{[1][2]} This action is independent of the secretory state of the parietal cells.^{[4][5]}

Signaling Pathway of Gastric Acid Secretion and Inhibition by Vonoprazan



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Caption: Mechanism of Vonoprazan's inhibitory action on the gastric H⁺,K⁺-ATPase.

Quantitative In Vitro Data

The following tables summarize the key quantitative data from in vitro studies characterizing vonoprazan.

Table 1: H⁺,K⁺-ATPase Inhibitory Activity

| Parameter | Value | Species/System | pH | Reference |
|-----------|--------------|--|-----|-----------|
| IC50 | 19 nM | Porcine gastric microsomes | 6.5 | [6] |
| IC50 | 0.30 μ M | Isolated rabbit gastric glands (forskolin-induced) | - | [6][7] |
| Ki | 3.0 nM | - | 6.5 | |
| Ki | 10 nM | - | 7.0 | [8][9] |

Table 2: Selectivity Profile

| Target | Activity | Concentration | Reference |
|---|---------------------------|--|-----------|
| Na ⁺ ,K ⁺ -ATPase | No significant inhibition | Several hundred-fold higher than H ⁺ ,K ⁺ -ATPase IC50 | [6] |
| Muscarinic M1 Receptor | Inhibition | Micromolar concentrations | [6] |
| Muscarinic M3 Receptor | Inhibition | Micromolar concentrations | [6] |

Table 3: Cytochrome P450 (CYP) Inhibition

| CYP Isoform | IC50 (μM) | System | Reference |
|-------------|---------------|------------------------|--|
| CYP2B6 | 3.68 | Rat liver microsomes | [10] [11] [12] |
| CYP2C9 | 18.34 | Rat liver microsomes | [10] [11] [12] |
| CYP2C19 | ≥ 16 | Human liver microsomes | [13] |
| CYP2D6 | 3.62 | Rat liver microsomes | [10] [11] [12] |
| CYP3A4 | 22.48 | Rat liver microsomes | [10] [11] [12] |
| CYP1A2 | No inhibition | Rat liver microsomes | [10] [11] |
| CYP2E1 | No inhibition | Rat liver microsomes | [10] [11] |

Detailed Experimental Protocols

This section outlines the methodologies for key in vitro experiments used to characterize vonoprazan.

H⁺,K⁺-ATPase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of vonoprazan against the gastric proton pump.

Materials:

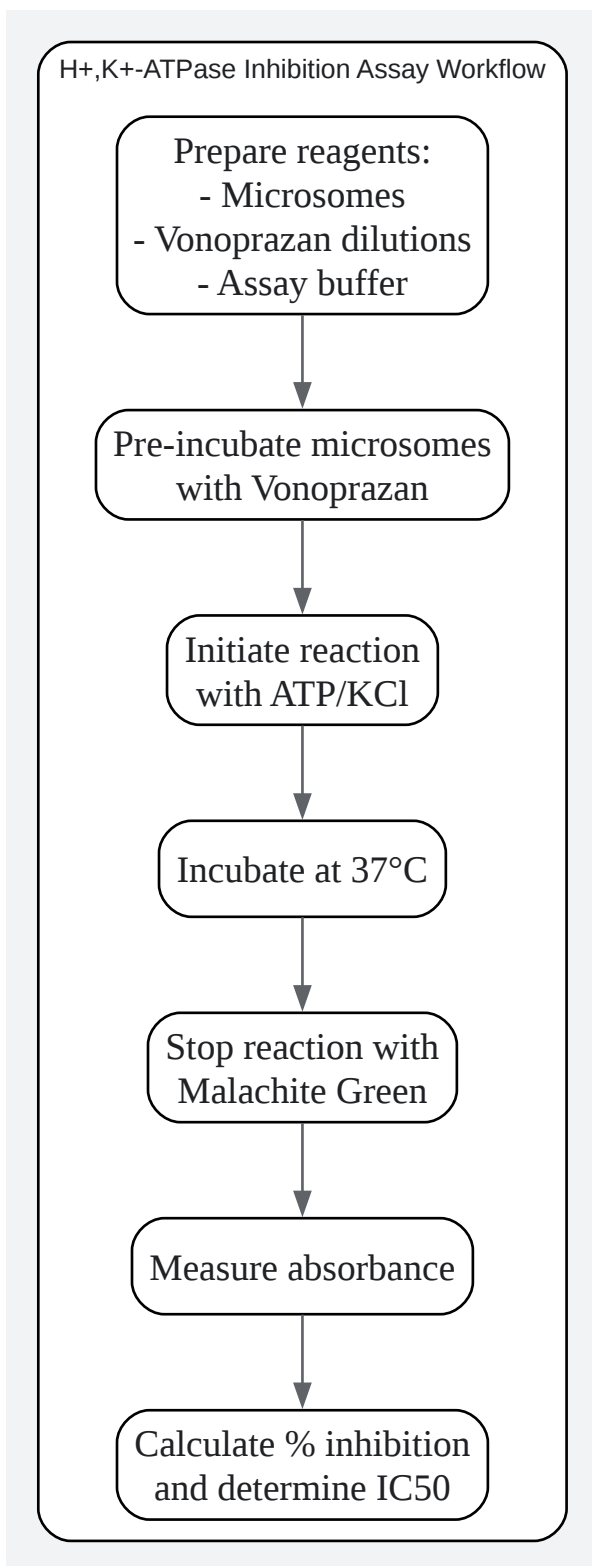
- Lyophilized porcine gastric microsomes (source of H⁺,K⁺-ATPase)
- Vonoprazan stock solution (in DMSO)
- Assay buffer (e.g., Tris-HCl, pH 6.5)
- ATP (adenosine triphosphate)
- Valinomycin
- Potassium chloride (KCl)

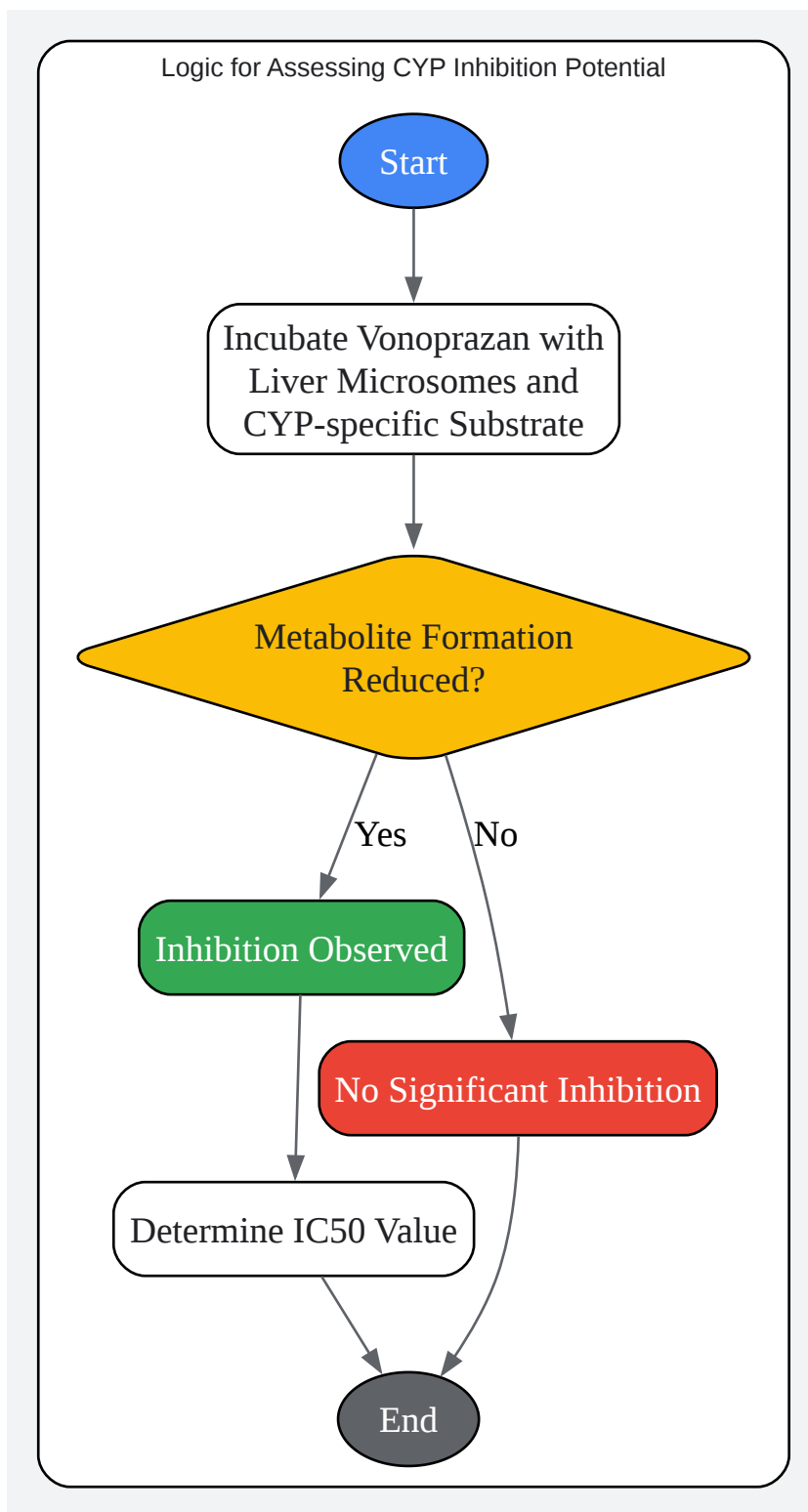
- Malachite green reagent for phosphate detection

Procedure:

- Preparation of Microsomes: Reconstitute lyophilized porcine gastric microsomes in the assay buffer.
- Incubation: In a 96-well plate, add the reconstituted microsomes, varying concentrations of vonoprazan (or vehicle control), and valinomycin. Pre-incubate for a specified time at 37°C.
- Initiation of Reaction: Initiate the ATPase reaction by adding a mixture of ATP and KCl.
- Termination of Reaction: After a defined incubation period (e.g., 10-20 minutes) at 37°C, stop the reaction by adding the malachite green reagent.
- Detection: Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of inorganic phosphate released from ATP hydrolysis.
- Data Analysis: Calculate the percentage of inhibition for each vonoprazan concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the vonoprazan concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Experimental Workflow: H⁺,K⁺-ATPase Inhibition Assay





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